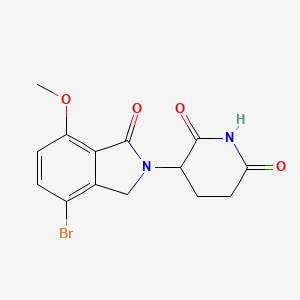
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The trifluoromethyl group attached to the indazole ring enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-trifluoromethylphenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro or tetrahydro forms of the compound .
Aplicaciones Científicas De Investigación
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound’s ability to interact with DNA and proteins also contributes to its anticancer and antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1,5,6,7-tetrahydroindazol-4-one: Similar structure but with a phenyl group instead of a trifluoromethyl group.
3-Chloro-1,5,6,7-tetrahydroindazol-4-one: Contains a chloro group instead of a trifluoromethyl group.
3-Methyl-1,5,6,7-tetrahydroindazol-4-one: Features a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one imparts unique properties such as increased chemical stability, enhanced biological activity, and improved pharmacokinetic profiles compared to its analogs. This makes it a valuable compound in drug discovery and development .
Propiedades
Número CAS |
1246307-17-4 |
|---|---|
Fórmula molecular |
C8H7F3N2O |
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-1,5,6,7-tetrahydroindazol-4-one |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7-6-4(12-13-7)2-1-3-5(6)14/h1-3H2,(H,12,13) |
Clave InChI |
KKGUPZWNKYZPNV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C(=NN2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


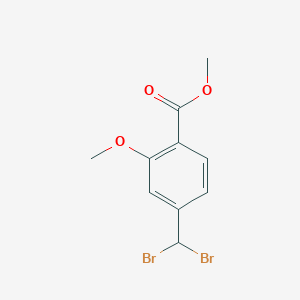
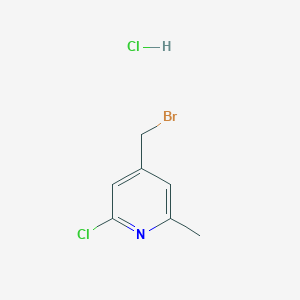
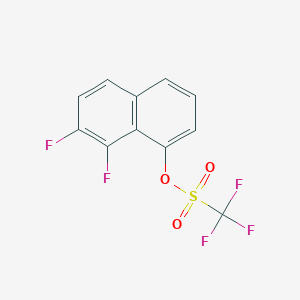
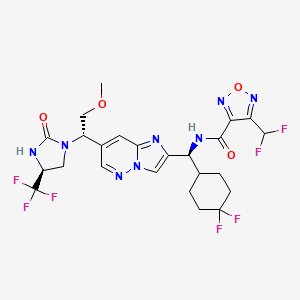

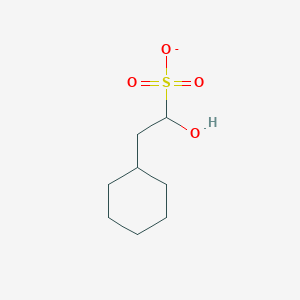

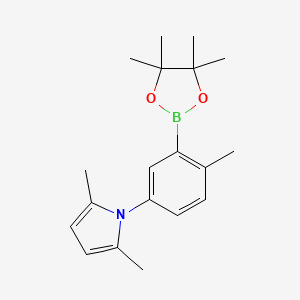
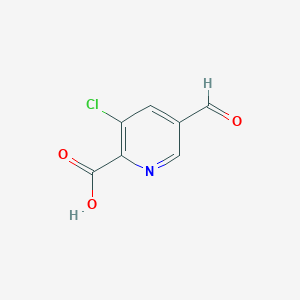

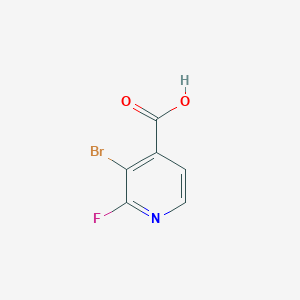

![2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride](/img/structure/B13911847.png)
